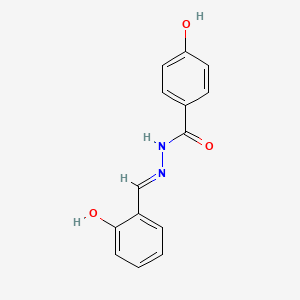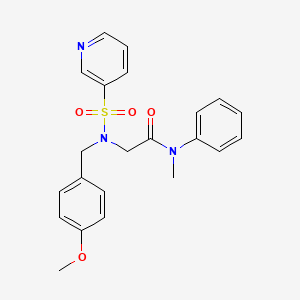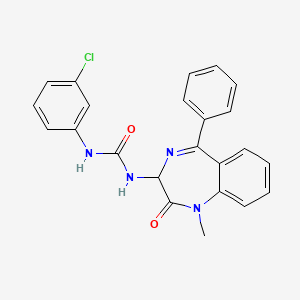
Methyl 4-methylmorpholine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-methylmorpholine-3-carboxylate” is a chemical compound with the linear formula C7H13O3N1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO3/c1-8-3-4-11-5-6 (8)7 (9)10-2/h6H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 159.19 .Applications De Recherche Scientifique
Efficient Condensing Agents for Amide and Ester Formation
Methyl 4-methylmorpholine-3-carboxylate has been associated with derivatives that serve as effective condensing agents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) facilitates the condensation of carboxylic acids and amines, leading to the formation of amides and esters with good yields. This process benefits from simple conditions, including atmospheric pressure and the absence of solvent drying, making it a practical method for amide and ester synthesis (Kunishima et al., 1999).
Synthesis of Bioactive Compounds
This compound derivatives have been synthesized through rhodium(II) acetate-catalyzed carbene insertion, yielding compounds of pharmaceutical interest. These derivatives serve as versatile building blocks for bioactive molecules, demonstrating the compound's utility in medicinal chemistry (Trstenjak, Ilaš, Kikelj, 2013).
Fluorination Studies
The fluorination of 4-methylmorpholine has led to the discovery of highly fluorinated morpholines, showcasing the compound's applicability in developing novel fluorinated organic molecules. These studies provide insight into reaction mechanisms and product characterization, expanding the scope of fluorine chemistry (Rendell, Wright, 1978).
Catalysis and C-H Bond Activation
Research has highlighted the role of derivatives in palladium-catalyzed methylation and arylation, demonstrating the compound's significance in facilitating C-H bond activation and coupling reactions. These findings contribute to the development of efficient catalytic processes in organic synthesis (Giri et al., 2007).
Ionic Liquid and Biomass Solvent Applications
Studies have also explored the synthesis and properties of 4-methylmorpholine-based ionic liquids, highlighting their potential in applications such as biomass dissolution and green chemistry. These ionic liquids exhibit moderate to low toxicity and provide an environmentally friendly alternative for various industrial processes (Pernak et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-methylmorpholine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-3-4-11-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUIPPFAQAGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2672800.png)

![10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione](/img/structure/B2672805.png)
![Ethyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2672806.png)

![3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2672811.png)
![methyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2672812.png)
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672816.png)
![Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2672817.png)


![3-Bromothieno[3,2-b]thiophene-5-carbaldehyde](/img/structure/B2672821.png)
